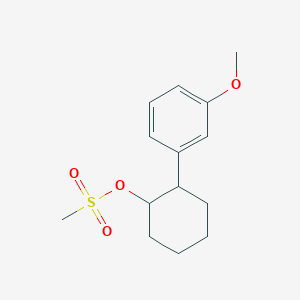
2-(3-Methoxyphenyl)cyclohexyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)cyclohexyl methanesulfonate is an organic compound with the chemical formula C14H20O4S It is a derivative of methanesulfonic acid and is characterized by the presence of a methoxyphenyl group attached to a cyclohexyl ring, which is further bonded to a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)cyclohexyl methanesulfonate typically involves the reaction of 3-methoxyphenylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-Methoxyphenylcyclohexanol+Methanesulfonyl chloride→2-(3-Methoxyphenyl)cyclohexyl methanesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)cyclohexyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The methoxyphenyl group can undergo oxidation to form corresponding quinones or other oxidized products.
Reduction: The cyclohexyl ring can be reduced under suitable conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can react with this compound under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxyphenyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the cyclohexyl ring.
Major Products Formed
Nucleophilic Substitution: Products include substituted cyclohexyl derivatives.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include cyclohexane derivatives.
Scientific Research Applications
2-(3-Methoxyphenyl)cyclohexyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving sulfonate esters.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)cyclohexyl methanesulfonate involves the cleavage of the methanesulfonate group, which can react with nucleophiles in the cellular environment. This reaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The methoxyphenyl group can interact with specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenyl methanesulfonate
- Cyclohexyl methanesulfonate
- 2-Methoxyphenyl methanesulfonate
Uniqueness
2-(3-Methoxyphenyl)cyclohexyl methanesulfonate is unique due to the combination of the methoxyphenyl group and the cyclohexyl ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
5124-91-4 |
|---|---|
Molecular Formula |
C14H20O4S |
Molecular Weight |
284.37 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)cyclohexyl] methanesulfonate |
InChI |
InChI=1S/C14H20O4S/c1-17-12-7-5-6-11(10-12)13-8-3-4-9-14(13)18-19(2,15)16/h5-7,10,13-14H,3-4,8-9H2,1-2H3 |
InChI Key |
YUAOBYZCIKFUID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCCC2OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















